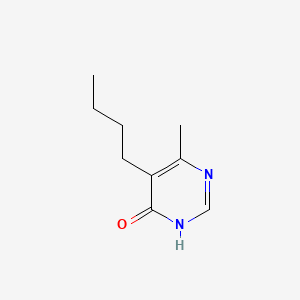![molecular formula C18H26O2 B12908116 Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]- CAS No. 194298-96-9](/img/structure/B12908116.png)
Furan, 2,5-dihydro-2,5-bis(1-methylethyl)-3-[(phenylmethoxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is an organic compound that belongs to the class of dihydrofurans. This compound features a benzyloxy group attached to a methyl group, which is further connected to a diisopropyl-substituted dihydrofuran ring. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate alkylating agent.
Attachment to the Dihydrofuran Ring: The benzyloxy group is then attached to the dihydrofuran ring through a series of reactions involving intermediates such as epoxides or halides.
Introduction of Isopropyl Groups: The diisopropyl groups are introduced through alkylation reactions using isopropyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzyloxy group or the dihydrofuran ring, leading to the formation of alcohols or fully saturated furan derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group or the isopropyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran exerts its effects depends on the specific context of its application. In biological systems, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the dihydrofuran ring can engage in π-π stacking and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Diisopropylfuran: Lacks the benzyloxy group, making it less versatile in chemical reactions.
Benzylfuran: Contains a benzyl group attached directly to the furan ring, differing in reactivity and applications.
2,5-Dimethylfuran: Similar furan ring structure but with methyl groups instead of isopropyl groups, affecting its physical and chemical properties.
Uniqueness
3-((benzyloxy)methyl)-2,5-diisopropyl-2,5-dihydrofuran is unique due to the presence of both benzyloxy and diisopropyl groups, which confer distinct reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
194298-96-9 |
|---|---|
Molekularformel |
C18H26O2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
3-(phenylmethoxymethyl)-2,5-di(propan-2-yl)-2,5-dihydrofuran |
InChI |
InChI=1S/C18H26O2/c1-13(2)17-10-16(18(20-17)14(3)4)12-19-11-15-8-6-5-7-9-15/h5-10,13-14,17-18H,11-12H2,1-4H3 |
InChI-Schlüssel |
YKWOPOIFXAYLLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C=C(C(O1)C(C)C)COCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



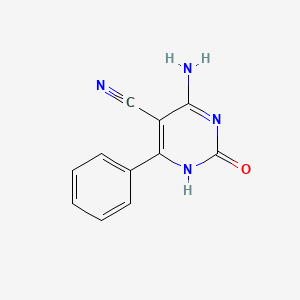
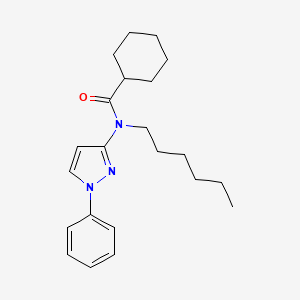
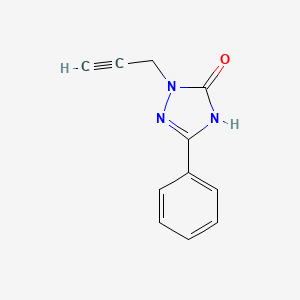
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
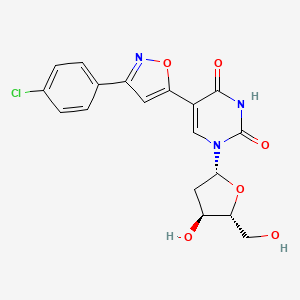


![5-(([1,1'-Biphenyl]-4-yloxy)methyl)-1-(2,4-dimethylphenyl)-1H-1,2,4-triazole-3-thiol](/img/structure/B12908085.png)



![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
